

inter-laboratory comparison of Cesium-135 analysis methods

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cesium-135

Cat. No.: B1237729

[Get Quote](#)

An Inter-laboratory Guide to **Cesium-135** Analysis Methods

This guide provides a comparative overview of analytical methodologies for the quantification of **Cesium-135** (^{135}Cs), a long-lived fission product of significant interest in nuclear waste characterization and environmental monitoring. Due to its low-energy beta emission and the presence of isobaric interferences, the analysis of ^{135}Cs presents considerable challenges, necessitating sophisticated analytical techniques. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed comparison of the performance of various methods based on currently available data.

Introduction to Cesium-135 Analysis

Cesium-135 is a pure beta-emitter with a very long half-life of approximately 2.3 million years. [1][2] Unlike Cesium-137 (^{137}Cs), which is readily detectable by gamma spectrometry, the direct radiometric measurement of ^{135}Cs is challenging.[3] Consequently, mass spectrometric techniques have become the methods of choice for ^{135}Cs analysis. A critical challenge in the mass spectrometric determination of ^{135}Cs is the isobaric interference from stable Barium-135 (^{135}Ba).[4] Therefore, effective chemical separation to remove barium is a crucial prerequisite for accurate and precise measurements. The isotopic ratio of $^{135}\text{Cs}/^{137}\text{Cs}$ is often measured as it can serve as a fingerprint to identify the source of nuclear contamination.[3][5]

Key Analytical Methods

The primary methods for the analysis of **Cesium-135** are:

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS), particularly Triple Quadrupole ICP-MS (ICP-MS/MS) and Sector Field ICP-MS (SF-ICP-MS).
- Accelerator Mass Spectrometry (AMS)
- Thermal Ionization Mass Spectrometry (TIMS)

A comparison of the performance of these methods is summarized in the tables below.

Data Presentation: Performance Comparison of ^{135}Cs Analysis Methods

Table 1: Comparison of Mass Spectrometry Techniques for ^{135}Cs Analysis

Parameter	ICP-MS/MS	SF-ICP-MS	AMS	TIMS
Detection Limit	9.1×10^{-17} g/g (for 60g sample) [6]	1 pg/L (solution) [7]; 0.05 ng/kg (sediment)[7]	4.0×10^{-17} g/L (for 200mL seawater)	High precision, but specific detection limits not detailed in reviewed sources.
Precision	0.8–2.1% RSD for $^{135}\text{Cs}/^{137}\text{Cs}$ ratio[8]	High precision achievable	High precision achievable	< 0.1% RSD for isotope ratios[3]
Accuracy (Bias)	-	-	-	0.5 - 1.5% relative bias for isotope ratios[3]
Barium Suppression	Achieved through reaction gas (e.g., N_2O) and chemical separation. Total suppression of 2×10^{-12} reported. [6]	Requires extensive chemical separation.	InterAction Mass Spectrometry (ILIAMS) for isobar	Requires high purity samples from chemical separation.
Sample Throughput	Relatively high, with analysis times of < 30 minutes per sample reported. [10][11]	Moderate	Low	Low
Cost & Complexity	Moderate to high	High	Very high	High

Table 2: Performance of Chemical Separation Methods for ^{135}Cs Analysis

Parameter	AMP-PAN & AG50W-X8 Chromatography	In-line Chromatographic Separation
Decontamination Factor (Barium)	$> 4 \times 10^7$ ^[6]	-
Decontamination Factor (Molybdenum)	$> 4 \times 10^5$ ^[6]	-
Chemical Yield (Cesium)	$> 85\%$ (for $< 10\text{g}$ sample) ^[6]	$> 60\%$ ^[9]
Applicability	Environmental solid samples (soil, sediment) ^[6]	Aqueous samples (groundwater) ^{[10][11]}

Experimental Protocols

Sample Preparation and Chemical Separation

A robust chemical separation is paramount for accurate ^{135}Cs analysis to eliminate isobaric interference from ^{135}Ba and other matrix effects. A widely adopted protocol for environmental solid samples is as follows:

- Leaching: Cesium is leached from the solid sample matrix using strong acids, such as aqua regia.^[6]
- Pre-concentration: The leachate is passed through a column containing ammonium molybdate-phosphate-polyacrylonitrile (AMP-PAN) which selectively adsorbs cesium.^{[6][12]}
- Elution: The adsorbed cesium is eluted from the AMP-PAN column using an ammonium chloride (NH₄Cl) solution.^{[6][12]}
- Purification: The eluate undergoes further purification using cation exchange chromatography (e.g., with AG50W-X8 resin) to remove remaining interfering elements such as barium, molybdenum, tin, and antimony.^{[6][12]}

[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for the analysis of **Cesium-135** in solid environmental samples.

Instrumental Analysis by Triple Quadrupole ICP-MS (ICP-MS/MS)

ICP-MS/MS is a powerful technique for the determination of the $^{135}\text{Cs}/^{137}\text{Cs}$ isotopic ratio.

- Sample Introduction: The purified cesium solution is introduced into the ICP-MS.
- First Quadrupole (Q1): Q1 is set to only allow ions with a mass-to-charge ratio (m/z) of 135 and 137 to pass into the collision/reaction cell.
- Collision/Reaction Cell (Q2): A reaction gas, typically nitrous oxide (N₂O), is introduced into the cell.^{[6][13]} Barium ions react with N₂O to form oxides, shifting their mass and thus removing the isobaric interference with cesium. Cesium ions pass through largely unreacted.
- Second Quadrupole (Q3): Q3 is set to detect the m/z of the cesium isotopes (135 and 137), while the barium oxide ions at a different m/z are filtered out.
- Detection: The detector measures the ion counts for ^{135}Cs and ^{137}Cs , from which the isotopic ratio is calculated.

Fig. 2: Logical diagram of isobaric interference removal in ICP-MS/MS for **Cesium-135** analysis.

Conclusion

The analysis of **Cesium-135** is a complex task that relies on advanced mass spectrometric techniques coupled with rigorous chemical separation. While a formal inter-laboratory

comparison for ^{135}Cs is not readily available in the literature, the validation data from numerous studies provide a solid basis for comparing the available methods. ICP-MS/MS offers a balance of sensitivity, sample throughput, and accessibility, making it a widely used technique. AMS provides exceptional sensitivity for ultra-trace level measurements, though with lower throughput and higher complexity. TIMS remains a benchmark for high-precision isotopic ratio measurements, crucial for applications in nuclear safeguards. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, the required detection limits, and the available resources. The development of certified reference materials for ^{135}Cs would be a significant step forward in enabling more direct and robust inter-laboratory comparisons in the future.[\[14\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hpschapters.org [hpschapters.org]
- 2. osti.gov [osti.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. $(^{135}\text{Cs})/(^{137}\text{Cs})$ isotopic ratio as a new tracer of radio cesium released from the Fukushima nuclear accident - [PubMed](http://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Ultralow Level ^{135}Cs and $^{135}\text{Cs}/^{137}\text{Cs}$ Ratio in Environmental Samples by Chemical Separation and Triple Quadrupole ICP-MS - [PubMed](http://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Low level detection of Cs-135 and Cs-137 in environmental samples by ICP-MS | Journal Article | PNNL [\[pnnl.gov\]](http://pnnl.gov)
- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]
- 13. Determination of radioactive cesium isotope ratios by triple quadrupole ICP-MS and its application to rainwater following the Fukushima Daiichi Nuclear Power Plant accident - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [inter-laboratory comparison of Cesium-135 analysis methods]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1237729#inter-laboratory-comparison-of-cesium-135-analysis-methods>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com